Carbamazepine-10,11-epoxide
Overview
Description
Carbamazepine 10,11-epoxide is a pharmacologically active metabolite of carbamazepine, an anticonvulsant and mood-stabilizing drug. This compound is formed in the liver through the oxidation of carbamazepine by the enzyme cytochrome P450 3A4. It plays a significant role in the therapeutic effects and potential side effects of carbamazepine treatment .
Mechanism of Action
Target of Action
Carbamazepine 10,11-epoxide is the primary, active metabolite of Carbamazepine . The compound’s primary targets are the voltage-gated sodium channels . These channels play a crucial role in the propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system.
Mode of Action
One major hypothesis is that it inhibits sodium channel firing, thereby treating seizure activity . Animal research studies have demonstrated that Carbamazepine exerts its effects by lowering polysynaptic nerve response and inhibiting post-tetanic potentiation .
Biochemical Pathways
Carbamazepine is extensively metabolized in the liver, primarily by CYP3A4, to Carbamazepine-10,11-epoxide . Additional isoenzymes that contribute to the metabolism of Carbamazepine include CYP2C8, CYP2B6, CYP2E1, CYP1A2, and CYP2A6 . This compound is in turn metabolized, via epoxide hydrolase, to an inactive trans-carbamazepine diol .
Pharmacokinetics
After oral ingestion, Carbamazepine is rapidly absorbed with a bioavailability of 75–85% . Its volume of distribution is 0.8–2.0 L/kg, and plasma protein binding is 75% . The protein binding of the pharmacologically active metabolite, this compound, is 50% . Carbamazepine undergoes autoinduction so that its clearance can increase threefold within several weeks of starting therapy . The half-life of this compound is 34 h .
Result of Action
This compound is pharmacologically active and is used in the treatment of epilepsy and bipolar disorder as well as trigeminal neuralgia . It is also useful for monitoring patients exhibiting symptoms of Carbamazepine toxicity whose total serum Carbamazepine concentration is within the therapeutic range .
Action Environment
The action of Carbamazepine 10,11-epoxide can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism. Carbamazepine induces CYP2C9, increasing the elimination rate of Phenytoin, while Phenytoin is a CYP3A4 inducer, which accelerates the biotransformation rate of Carbamazepine .
Biochemical Analysis
Biochemical Properties
Carbamazepine 10,11-epoxide interacts with various enzymes and proteins in the body. It is metabolized in the liver by the CYP 3A4 and CYP 2C8 subtypes of the cytochrome P450 system . The nature of these interactions involves the conversion of carbamazepine into carbamazepine 10,11-epoxide, which then exerts its pharmacological effects .
Cellular Effects
The effects of Carbamazepine 10,11-epoxide on cells and cellular processes are complex and multifaceted. It influences cell function by interacting with various cellular components and influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Carbamazepine 10,11-epoxide exerts its effects at the molecular level through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Carbamazepine 10,11-epoxide can change over time. This includes changes in the compound’s stability, degradation, and long-term effects on cellular function . These temporal effects are important considerations in the study and use of this compound.
Dosage Effects in Animal Models
The effects of Carbamazepine 10,11-epoxide can vary with different dosages in animal models. This includes threshold effects, as well as toxic or adverse effects at high doses . These dosage effects are important considerations in the study and use of this compound.
Metabolic Pathways
Carbamazepine 10,11-epoxide is involved in various metabolic pathways. It interacts with enzymes and cofactors in these pathways, and can influence metabolic flux or metabolite levels . These metabolic interactions are important considerations in the study and use of this compound.
Transport and Distribution
Carbamazepine 10,11-epoxide is transported and distributed within cells and tissues in the body. It interacts with various transporters and binding proteins, and can influence its localization or accumulation . These transport and distribution effects are important considerations in the study and use of this compound.
Subcellular Localization
The subcellular localization of Carbamazepine 10,11-epoxide and its effects on activity or function are complex and multifaceted. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles . These localization effects are important considerations in the study and use of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
Carbamazepine 10,11-epoxide is synthesized through the oxidation of carbamazepine. The primary enzyme involved in this process is cytochrome P450 3A4. The reaction conditions typically involve the presence of oxygen and the enzyme in a suitable buffer solution. The reaction can be carried out in vitro using isolated liver microsomes or in vivo within the liver .
Industrial Production Methods
Industrial production of carbamazepine 10,11-epoxide involves the large-scale oxidation of carbamazepine using bioreactors containing liver microsomes or recombinant cytochrome P450 3A4. The process is optimized to maximize yield and purity of the epoxide .
Chemical Reactions Analysis
Types of Reactions
Carbamazepine 10,11-epoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of dihydrodiol derivatives.
Reduction: The epoxide can be reduced back to carbamazepine under certain conditions.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxygen and cytochrome P450 3A4 are the primary reagents.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles such as glutathione can react with the epoxide ring.
Major Products
Dihydrodiol derivatives: Formed through further oxidation.
Carbamazepine: Formed through reduction.
Glutathione adducts: Formed through nucleophilic substitution.
Scientific Research Applications
Carbamazepine 10,11-epoxide has several scientific research applications:
Chemistry: Used as a model compound to study the metabolism of carbamazepine and the formation of reactive metabolites.
Biology: Investigated for its role in the pharmacokinetics and pharmacodynamics of carbamazepine.
Medicine: Monitored in therapeutic drug monitoring to optimize carbamazepine dosing and minimize side effects.
Comparison with Similar Compounds
Similar Compounds
Oxcarbazepine: A structurally related compound that is also metabolized to an active epoxide.
Eslicarbazepine acetate: Another related compound with similar pharmacological properties.
Uniqueness
Carbamazepine 10,11-epoxide is unique in its formation directly from carbamazepine and its significant contribution to the therapeutic and toxic effects of carbamazepine treatment. Unlike oxcarbazepine and eslicarbazepine acetate, which are prodrugs, carbamazepine itself is an active drug that is further metabolized to the active epoxide .
Properties
IUPAC Name |
3-oxa-11-azatetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaene-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-15(18)17-11-7-3-1-5-9(11)13-14(19-13)10-6-2-4-8-12(10)17/h1-8,13-14H,(H2,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRWWEEVEIOGMMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3C(O3)C4=CC=CC=C4N2C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60891456 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36507-30-9 | |
Record name | Carbamazepine 10,11-epoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36507-30-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamazepine epoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036507309 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamazepine 10,11-epoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60891456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Carbamazepin-10,11-epoxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CARBAMAZEPINE-10,11-EPOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QC9505F279 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Carbamazepine-10,11-epoxide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060658 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does carbamazepine-10,11-epoxide exert its anticonvulsant effect?
A1: Like its parent drug carbamazepine, this compound is believed to act primarily by blocking voltage-gated sodium channels in the brain. [, , ] This action stabilizes neuronal membranes and inhibits the repetitive firing of neurons, suppressing seizure activity.
Q2: Does this compound contribute to the overall anticonvulsant effect of carbamazepine therapy?
A2: Yes, this compound possesses anticonvulsant activity. Studies have shown that it demonstrates a potent therapeutic effect in animal models of epilepsy. [, , ] In humans, it contributes to the overall anticonvulsant effect, but its potency relative to carbamazepine is still under investigation. [, ]
Q3: How is this compound formed in the body?
A4: this compound is primarily formed in the liver via the enzymatic activity of cytochrome P450 (CYP) 3A4, with a minor contribution from CYP2C8. [, , ]
Q4: How is this compound eliminated from the body?
A5: this compound is primarily metabolized by epoxide hydrolase 1 (EPHX1) to carbamazepine-10,11-trans-diol, which is then further metabolized before excretion. [, , ] A small fraction undergoes glucuronidation and is excreted in urine. [, ]
Q5: What factors can influence the plasma concentration of this compound?
A5: Several factors can affect this compound levels:
- Co-medication: Certain drugs, like valproic acid, can inhibit epoxide hydrolase, leading to increased this compound levels. [, , , , , , ]
- Genetic factors: Individual variations in enzyme activity can influence this compound concentrations. [, , ]
- Liver function: Impaired liver function may lead to decreased metabolism and potentially higher this compound levels. [, ]
Q6: How does the co-administration of valproic acid affect this compound levels?
A7: Valproic acid is a known inhibitor of epoxide hydrolase, the enzyme responsible for metabolizing this compound. [, , , , , ] Co-administration can lead to significantly elevated this compound levels and potential toxicity, even when carbamazepine levels are within the therapeutic range. [, ]
Q7: Are there other drugs besides valproic acid that can interact with this compound?
A8: Yes, other drugs that interact with the same metabolic pathways can affect this compound levels. For instance, phenytoin can induce carbamazepine metabolism, potentially altering the carbamazepine to this compound ratio. [, , , ] Erythromycin can also impact the metabolic pathway, leading to an increase in carbamazepine levels and a decrease in the this compound to carbamazepine ratio. [, ]
Q8: Why is therapeutic drug monitoring important in patients taking carbamazepine?
A9: Carbamazepine has a narrow therapeutic index, meaning the effective dose is close to the toxic dose. [, , ] Monitoring carbamazepine levels helps ensure patients receive adequate seizure control while minimizing the risk of adverse effects.
Q9: What are the common methods used to measure carbamazepine and this compound levels?
A9: Several analytical techniques are available:
- High-Performance Liquid Chromatography (HPLC): This method offers high sensitivity and specificity and allows for the simultaneous measurement of carbamazepine and this compound. [, , , , , , , , ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This highly specific and sensitive technique is considered a gold standard for quantifying carbamazepine and its metabolites. [, ]
- Immunoassays: These are automated methods offering rapid turnaround times but might not distinguish between carbamazepine and its metabolites, potentially leading to inaccurate results, especially in cases of potential drug interactions. [, , , , , ]
Q10: Are there any challenges associated with measuring this compound levels?
A10:
- Cross-reactivity: Some immunoassays designed to measure carbamazepine might exhibit cross-reactivity with this compound, leading to falsely elevated carbamazepine readings. [, , , ] This highlights the need for careful selection and validation of analytical methods.
- Low concentrations: this compound is typically present in lower concentrations than carbamazepine, demanding highly sensitive and specific methods for accurate quantification. []
Q11: What are some future research directions regarding this compound?
A11: Future research should focus on:
- Further elucidating the individual contributions of carbamazepine and this compound to both therapeutic and adverse effects. [, , ]
- Investigating the potential for personalized medicine approaches, considering individual variations in this compound metabolism and response. [, ]
- Developing and validating more specific and sensitive analytical methods for this compound measurement, particularly point-of-care testing for rapid assessment in clinical settings. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.